molecular formula C16H15NO3 B13525434 5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one CAS No. 88693-97-4

5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B13525434
CAS No.: 88693-97-4
M. Wt: 269.29 g/mol
InChI Key: XKVAZYLCAVWBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-(benzyloxy)benzaldehyde with an appropriate amine and carbon dioxide source. One common method is the cyclization of 2-(benzyloxy)benzylamine with phosgene or triphosgene under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an antibacterial agent.

    Medicine: Studied for its role in developing new antibiotics, particularly against resistant bacterial strains.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.

Uniqueness

5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is unique due to its specific benzyloxy substitution, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

88693-97-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,17,18)

InChI Key

XKVAZYLCAVWBOS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.